2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
Description
The compound 2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a pyrimidin-4-amine derivative featuring a benzenesulfonyl-piperazine moiety and a 4-methoxyphenyl group. Its structure includes:
- Pyrimidine core: Substituted at the 4-position with an amine-linked piperazine-sulfonyl group and at the 6-position with a methyl group.
- Sulfonylpiperazine substituent: The 4-methoxy-2,5-dimethylbenzenesulfonyl group attached to the piperazine ring introduces steric bulk and electron-withdrawing properties.
Properties
Molecular Formula |
C25H31N5O4S |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C25H31N5O4S/c1-17-15-23(18(2)14-22(17)34-5)35(31,32)30-12-10-29(11-13-30)25-26-19(3)16-24(28-25)27-20-6-8-21(33-4)9-7-20/h6-9,14-16H,10-13H2,1-5H3,(H,26,27,28) |
InChI Key |
COSXXEVOHWIODX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the sulfonyl group would produce a sulfide .
Scientific Research Applications
2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogs
5-[2-(3,5-Dimethoxyphenyl)ethyl]-N-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine ()
- Core structure : Pyrimidin-2-amine vs. pyrimidin-4-amine in the target compound.
- Substituents :
- Piperidine and methylpiperazine groups replace the sulfonylpiperazine in the target.
- 3,5-Dimethoxyphenyl ethyl chain enhances lipophilicity compared to the target’s 4-methoxyphenyl group.
- Implications : The absence of a sulfonyl group may reduce interactions with polar binding pockets, while the methylpiperazine-piperidine system could improve blood-brain barrier penetration .
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide ()
- Core structure : Pyrimidin-2-amine with a sulfonamide-linked benzene ring.
- Substituents: Diethylamino group at the 4-position of pyrimidine vs. methyl group in the target. 4-Methoxybenzenesulfonamide instead of a benzenesulfonyl-piperazine.
- The sulfonamide may engage in hydrogen bonding distinct from the sulfonyl-piperazine’s steric effects .
Sulfonyl/Sulfonamide-Containing Compounds
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide ()
- Key features : Similar sulfonamide linkage but with a 5-methoxy-2,4-dimethylbenzene group.
- Comparison : The additional methyl groups on the benzene ring may enhance metabolic stability compared to the target’s 4-methoxy-2,5-dimethylbenzenesulfonyl group. However, the lack of a piperazine ring limits conformational flexibility .
Antimalarial Imidazopyridazines ()
- Core structure : Imidazopyridazine vs. pyrimidine.
- Substituents : Methylsulfinyl and methylsulfonyl groups on aryl rings.
- Implications : The sulfinyl/sulfonyl groups in these compounds are critical for antimalarial activity, suggesting that the target’s benzenesulfonyl group could similarly modulate bioactivity. However, the heterocyclic core differences (imidazopyridazine vs. pyrimidine) influence π-stacking and target selectivity .
Piperazine Derivatives
{4-[4-(6-Dimethylamino-4-trifluoromethylpyridin-2-yl)phenyl]pyrimidin-2-yl}methylamine ()
- Structure : Pyrimidine linked to a trifluoromethylpyridinyl-phenyl group and methylamine.
- Comparison: The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the target’s methoxy and methyl groups.
Research Findings and Implications
- Sulfonyl vs. Sulfonamide : The target’s benzenesulfonyl-piperazine group provides stronger electron-withdrawing effects and steric bulk compared to sulfonamide analogs, likely enhancing binding to charged enzymatic pockets .
- Pyrimidine Core Position : Pyrimidin-4-amine derivatives (target) may exhibit distinct binding modes compared to pyrimidin-2-amine analogs due to altered hydrogen-bonding networks .
- Methoxy Groups : The 4-methoxyphenyl substituent in the target compound balances lipophilicity and metabolic stability, a feature shared with antimalarial imidazopyridazines .
Biological Activity
The compound 2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine (CAS Number: 946282-99-1) is a synthetic organic compound with potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula : C25H31N5O4S
Molecular Weight : 497.6 g/mol
IUPAC Name : 2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
InChI Key : COSXXEVOHWIODX-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of various enzymes and receptors involved in cellular signaling pathways. The sulfonamide group and piperazine moiety are critical for its binding affinity and selectivity towards these targets.
Pharmacological Effects
- Antimicrobial Activity : Initial studies indicate that the compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, which may be linked to its ability to disrupt bacterial cell wall synthesis.
- Anti-inflammatory Activity : The compound has been reported to inhibit the activation of nuclear factor kappa B (NF-κB) in macrophage cell lines, suggesting a potential role in reducing inflammation . This is significant for conditions characterized by chronic inflammation.
- Cytotoxicity Studies : In vitro studies have demonstrated that the compound does not induce significant cytotoxicity in RAW 264.7 macrophages at effective concentrations . This is crucial for therapeutic applications as it indicates a favorable safety profile.
Table 1: Summary of Biological Activities
| Activity Type | Observation | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anti-inflammatory | Inhibits NF-κB activation in macrophages | |
| Cytotoxicity | Low cytotoxicity in RAW 264.7 cells |
Case Study Insights
A study published in MDPI highlighted the anti-inflammatory potential of related compounds, which share structural similarities with our compound of interest. The study found that certain derivatives suppressed lipopolysaccharide (LPS)-induced NO production without inducing cytotoxicity, indicating a promising therapeutic avenue for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
